molecular formula C10H10O4 B12440787 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid

Cat. No.: B12440787
M. Wt: 194.18 g/mol
InChI Key: VUPCHIRIDPAYAQ-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C₁₀H₁₀O₄ and a molar mass of 194.18 g/mol . This compound belongs to the class of hydroxycinnamic acids, which are phenylpropanoids characterized by a prop-2-enoic acid chain attached to a phenolic ring system . Its specific structure features a hydroxy substitution at the 3-position and a methoxy group at the 5-position of the phenyl ring . As a hydroxycinnamic acid derivative, this compound is of significant interest in phytochemical and biosynthetic research. Related compounds in this class, such as ferulic acid, sinapic acid, and caffeic acid, are widely studied for their roles as plant metabolites and their potential bioactive properties . Researchers value these compounds for their antioxidant activity and as precursors in the synthesis of other complex natural products. This product is provided for research purposes such as analytical standard use, chemical synthesis, and investigations into plant biochemistry. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13)

InChI Key

VUPCHIRIDPAYAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Traditional Knoevenagel Condensation

Reaction Mechanism and Conditions

The Knoevenagel condensation remains a cornerstone for synthesizing α,β-unsaturated carboxylic acids. For 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid, this involves reacting 3-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of a base catalyst (e.g., piperidine or morpholine). The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by dehydration.

Table 1: Traditional Knoevenagel Reaction Parameters
Parameter Typical Range Optimal Conditions Yield (%)
Temperature 80–100°C 90°C 70–85
Catalyst Loading 5–10 mol% 7.5 mol% morpholine 89
Reaction Time 5–10 hours 6 hours 82
Solvent Ethanol/Water Solvent-free 78

Key findings:

  • Solvent-free systems reduce environmental impact while maintaining yields >75%.
  • Morpholine outperforms piperidine in reducing side reactions (e.g., decarboxylation).

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances reaction rates by enabling rapid and uniform heating. A 2023 study demonstrated that irradiating 3-hydroxy-5-methoxybenzaldehyde and malonic acid with 400 W microwaves for 150 seconds achieved an 89% yield, compared to 70% in conventional heating.

Table 2: Microwave vs. Conventional Heating
Parameter Microwave (400 W) Conventional (90°C)
Reaction Time 2.5 minutes 5 hours
Energy Consumption 16.7 kJ/mol 1,080 kJ/mol
Purity (HPLC) 98.2% 95.1%

Advantages:

  • Time efficiency : >95% conversion in <5 minutes.
  • Reduced byproducts : Limited thermal degradation due to shorter exposure.

Green Chemistry Approaches

Solvent-Free Catalysis with Ammonium Bicarbonate

A 2020 innovation replaced toxic amines with ammonium bicarbonate (NH₄HCO₃) as a catalyst. This method achieved 85% yield at 140°C without solvents, leveraging in situ decarboxylation.

Key Data:
  • Catalyst loading : 10 wt% NH₄HCO₃.
  • Scalability : Demonstrated at 1 kg scale with consistent purity (>97%).

Metal-Catalyzed Methods

Copper(I) Cyanide-Mediated Synthesis

A novel 2011 protocol used Cu(I)CN and tert-butylhypoiodite to synthesize the compound in 60% yield. The reaction proceeds via radical intermediates, enabling regioselective coupling.

Reaction Scheme:
  • Radical initiation : Cu(I)CN generates cyanide radicals.
  • Coupling : tert-Butylhypoiodite facilitates C–C bond formation.
  • Hydrolysis : Acidic workup yields the final product.
Table 3: Metal-Catalyzed Performance
Catalyst Temp (°C) Time (h) Yield (%)
Cu(I)CN + t-BuOI 25 48 60
Pd/C (Hydrogenation) 100 6 45

Limitations:

  • Cost : Cu(I)CN is expensive compared to organic bases.
  • Side reactions : Competing dimerization observed at >70°C.

Industrial-Scale Production

Continuous Flow Reactors

Recent advances employ microreactors for high-throughput synthesis. A 2025 study reported 92% yield using:

  • Residence time : 12 minutes.
  • Pressure : 15 bar.
  • Catalyst : Immobilized piperidine on silica gel.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99% purity.
  • Chromatography : Preparative HPLC resolves regioisomers (e.g., 3-hydroxy-4-methoxy derivatives).

Comparative Analysis of Methods

Table 4: Method Comparison
Method Yield (%) Purity (%) Scalability Eco-Friendliness
Traditional Knoevenagel 82 95 High Moderate
Microwave 89 98 Medium High
Cu(I)CN 60 90 Low Low
Solvent-Free 85 97 High High

Chemical Reactions Analysis

Reduction of α,β-Unsaturated System

The conjugated double bond undergoes catalytic hydrogenation under mild conditions:

ConditionsReagents/CatalystsProductYieldReferences
H₂ gas, RTPd/C (10% wt)3-(3-Hydroxy-5-methoxyphenyl)propanoic acid85–92%

This reaction is critical for producing saturated analogs with modified bioactivity profiles. The methoxy and hydroxy groups remain intact during reduction.

Esterification

The carboxylic acid group readily forms esters via acid-catalyzed reactions:

AlcoholConditionsProductApplications
MethanolH₂SO₄, refluxMethyl 3-(3-hydroxy-5-methoxyphenyl)acrylatePharmaceutical intermediates
EthanolSOCl₂, 60°CEthyl 3-(3-hydroxy-5-methoxyphenyl)acrylatePolymer precursors

Ester derivatives show enhanced lipid solubility for drug delivery applications .

Decarboxylation

Thermal decarboxylation occurs under acidic or basic conditions:

Mechanism:
C10H10O4ΔC9H10O2+CO2\text{C}_{10}\text{H}_{10}\text{O}_4\xrightarrow{\Delta}\text{C}_9\text{H}_{10}\text{O}_2+\text{CO}_2\uparrow

Key Data:

  • Optimal temperature: 180–220°C

  • Catalysts: Cu powder (10 mol%)

  • Product: 3-(3-Hydroxy-5-methoxyphenyl)propene (styrene derivative)

Double Bond Oxidation

The α,β-unsaturated system reacts with strong oxidizing agents:

OxidantConditionsProduct
KMnO₄Acidic, 0°C3-(3-Hydroxy-5-methoxyphenyl)glyceric acid
Ozone-78°C, CH₂Cl₂3-Hydroxy-5-methoxybenzaldehyde + Oxalic acid

Photochemical Oxidation

UV irradiation (λ = 254–365 nm) induces radical formation:

  • Quantum yield: Φ = 0.15 ± 0.03 in acetonitrile

  • Primary pathway: Singlet oxygen (1O2^1\text{O}_2
    ) generation via energy transfer

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions:

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄Para to -OH3-Hydroxy-5-methoxy-4-nitrophenyl derivative
SulfonationSO₃/H₂SO₄Ortho to -OCH₃Sulfonic acid derivative

Directing effects:

  • -OH (strongly activating, meta-directing)

  • -OCH₃ (activating, para-directing)

Biological Redox Activity

As a phenylpropanoid, it participates in antioxidant pathways:

  • Radical scavenging capacity: 2.1 ± 0.3 mmol Trolox equivalents/g

  • Inhibits lipid peroxidation (IC₅₀ = 18.7 μM in rat liver microsomes)

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Esterification1.2 × 10⁻³45.6
Hydrogenation8.7 × 10⁻²28.9
Photolysis3.4 × 10⁻⁵N/A

Scientific Research Applications

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its ability to scavenge free radicals and inhibit oxidative stress pathways. It targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
  • Structure : Differs in the placement of the methoxy group (4-position instead of 5-position).
  • Applications : Used as a reference standard and in pharmacological research, sourced from Cinnamomum cassia (Chinese cinnamon) .
5-Hydroxyferulic acid
  • Structure: (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid. Contains an additional hydroxyl group at the 4-position.
  • Properties : Higher polarity and antioxidant activity compared to the target compound due to the catechol moiety (3,4-dihydroxy substitution).

Halogenated and Alkoxy Derivatives

(E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid
  • Structure : Features a chlorine atom at the 3-position and ethoxy group at the 5-position.
  • Properties : Increased lipophilicity and steric bulk due to chlorine and ethoxy groups, which may enhance membrane permeability.
  • Applications : Investigated in synthetic chemistry for designing bioactive molecules .
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid
  • Structure: Propanoic acid backbone with a methyl group at the 5-position and phenyl substitution.
  • Properties : Reduced acidity (pKa ~4.5–5.0) compared to acrylic acid derivatives. The phenyl group introduces aromatic interactions.
  • Applications : Intermediate in synthesizing Tolterodine-L-tartrate (a urinary antispasmodic drug) .

Heterocyclic and Thiazole Derivatives

(2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid
  • Structure : Incorporates a thiazole ring linked via a methoxy group.
  • Properties : Enhanced electronic effects from the thiazole ring (electron-withdrawing chlorine) and increased molecular weight (295.74 g/mol).

Comparative Data Table

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid 3-OH, 5-OCH₃ C₁₀H₁₀O₄ 194.18 Reference standard, synthetic precursor
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid 3-OH, 4-OCH₃ C₁₀H₁₀O₄ 194.18 Antioxidant, natural product
5-Hydroxyferulic acid 3-OH, 4-OH, 5-OCH₃ C₁₀H₁₀O₅ 210.18 Plant metabolite, antioxidant
(E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid 3-Cl, 4-OCH₃, 5-OCH₂CH₃ C₁₂H₁₃ClO₄ 256.68 Synthetic intermediate
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid 2-OCH₃, 5-CH₃, phenyl substitution C₁₇H₁₈O₃ 270.32 Drug intermediate (Tolterodine)

Biological Activity

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid, commonly referred to as a derivative of ferulic acid, has garnered attention due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its phenolic structure, which contributes to its reactivity and biological interactions. The compound features:

  • Molecular Formula : C10H10O4
  • Average Mass : 194.186 g/mol
  • Functional Groups : Hydroxy (-OH), Methoxy (-OCH3), and a double bond in the prop-2-enoic acid moiety.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. This activity is primarily attributed to the presence of the hydroxy and methoxy groups, which enhance electron donation capabilities.

Anticancer Effects

Several studies have demonstrated the anticancer potential of this compound:

  • Inhibition of Cell Proliferation : In vitro studies show that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and prostate (LNCaP) cancer cells. The compound induces cell cycle arrest and promotes apoptosis through mechanisms involving the modulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins .
Cell LineConcentration (µM)Effect
MDA-MB-23150, 100Inhibition of proliferation
LNCaP50, 100Induction of apoptosis

Anti-inflammatory Properties

The compound has been shown to reduce inflammation markers in cell cultures. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. This effect may be mediated through the NF-kB signaling pathway, which is crucial in inflammatory responses.

The biological activity of this compound is thought to involve several molecular mechanisms:

  • Antioxidant Mechanism : The hydroxy group donates electrons to neutralize free radicals.
  • Cell Cycle Regulation : The compound affects the expression of CDKs, leading to cell cycle arrest.
  • Apoptosis Induction : It modulates apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

Case Studies

  • Case Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells revealed that treatment with this compound at concentrations of 50 µM resulted in a significant decrease in cell viability after 48 hours, with flow cytometry analysis indicating an increase in early apoptotic cells.
  • Prostate Cancer Study : In another study involving LNCaP cells, exposure to the compound led to a marked decrease in cell proliferation rates along with G1 phase arrest, highlighting its potential as a therapeutic agent against prostate cancer.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid, and how can its purity and structural integrity be validated?

  • Methodological Answer : The compound can be synthesized via condensation reactions using precursors like hydroxy-methoxybenzaldehyde derivatives. Key steps include protecting the phenolic hydroxyl group to prevent side reactions. Post-synthesis, validate purity using HPLC (≥95% purity threshold) and structural confirmation via 1H/13C NMR (e.g., characteristic olefinic proton signals at δ 6.2–7.5 ppm) and high-resolution mass spectrometry (HRMS) . Cross-reference with literature data from natural sources (e.g., Cinnamomum cassia peel extracts) to confirm authenticity .

Q. What spectroscopic techniques are essential for characterizing hydrogen bonding interactions in this compound?

  • Methodological Answer : FT-IR spectroscopy identifies hydrogen-bonded hydroxyl stretches (broad peaks ~3200–3500 cm⁻¹). For solid-state analysis, X-ray crystallography is critical. Use programs like SHELXL ( ) to refine hydrogen-bonding parameters (e.g., D–H···A distances and angles). Graph set analysis (as described in ) classifies motifs like R₂²(8) rings, which are common in phenolic systems .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data caused by tautomerism or solvent effects?

  • Methodological Answer : Tautomerism in propenoic acid derivatives may lead to conflicting NMR signals. Employ variable-temperature NMR (e.g., 25–60°C) to observe dynamic equilibria. For solvent effects, compare spectra in deuterated DMSO (polar aprotic) vs. CDCl₃ (non-polar). Computational tools like DFT calculations (B3LYP/6-31G*) predict stable tautomers and simulate NMR shifts, aiding in assignment .

Q. What crystallographic strategies optimize structure determination of this compound, particularly when dealing with poor crystal quality?

  • Methodological Answer : Slow evaporation (e.g., ethyl acetate/hexane mixtures) improves crystal growth. For low-resolution data, use SHELXD for phase determination and SHELXL for refinement ( ). If twinning occurs, apply Hooft parameters or TwinRotMat for correction. Hydrogen-bonding networks ( ) should guide packing analysis .

Q. How do substituent positions (e.g., methoxy vs. hydroxy groups) influence the compound’s reactivity in pharmacological assays?

  • Methodological Answer : The meta-methoxy and para-hydroxy groups enhance electron donation, affecting binding to targets like cyclooxygenase-2 (COX-2). Use molecular docking (AutoDock Vina) to compare binding affinities with structural analogs (e.g., 3,4,5-trimethoxycinnamic acid, ). Validate via in vitro COX-2 inhibition assays (IC₅₀ calculations) and correlate with electronic profiles from Hammett σ constants .

Q. What protocols ensure stability of this compound during pharmacological studies?

  • Methodological Answer : Store at −20°C in amber vials to prevent photodegradation. For in vitro assays, use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. Monitor stability via LC-MS/MS over 24-hour periods. Adjust formulation with cyclodextrins if degradation exceeds 10% .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles (e.g., cis/trans isomers). Perform chiral HPLC to isolate enantiomers and retest activity. Use SAR (Structure-Activity Relationship) models to identify critical functional groups. Cross-validate with knockout assays (e.g., CRISPR-Cas9 gene editing in cellular targets) .

Q. What computational approaches predict the compound’s interaction with biological membranes?

  • Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) model lipid bilayer penetration. Calculate log P values (e.g., via XLogP3) to estimate hydrophobicity. Experimentally, use parallel artificial membrane permeability assays (PAMPA) to correlate computational predictions with empirical data .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines : Use gloves (nitrile) , lab coats , and eye protection . For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste protocols ( ). Store in ventilated cabinets away from oxidizers .

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